molecular formula C11H14F3NO B1523228 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol CAS No. 1019110-79-2

3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol

Cat. No. B1523228
M. Wt: 233.23 g/mol
InChI Key: HYJBAQRUUJIMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol” is an organic compound with the CAS Number: 1019110-79-2 . It has a molecular weight of 233.23 . The IUPAC name for this compound is 3-amino-2-[4-(trifluoromethyl)benzyl]-1-propanol .


Molecular Structure Analysis

The InChI code for “3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol” is 1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-4,9,16H,5-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources.

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • The compound has been utilized in the synthesis and resolution of chiral compounds. For example, it was used in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the establishment of the absolute configuration of related compounds (Drewes et al., 1992).
  • Enzymatic Resolution and Asymmetric Synthesis :

    • The compound has been studied for its enzymatic resolution through acylation processes, which is significant for the asymmetric synthesis of pharmaceuticals like (S)-dapoxetine (Torre et al., 2006).
  • Application in Antimicrobial Synthesis :

    • Its derivatives have been synthesized and evaluated for antimicrobial activities. These compounds, upon further reactions, led to the creation of azetidines with potential antimicrobial properties (Doraswamy & Ramana, 2013).
  • Role in Kinetic Resolution and Epoxide Synthesis :

    • Used in the kinetic resolution of esters to prepare high purity alcohols, which are further converted into compounds like 1,1,1-trifluoro-2,3-epoxypropane, indicating its importance in advanced organic synthesis (Shimizu et al., 1996).
  • Src Kinase Inhibitory and Anticancer Activities :

    • Derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors and for their anticancer activities, highlighting its potential in the development of new cancer treatments (Sharma et al., 2010).
  • Hypoglycemic Activity Studies :

    • Certain derivatives have shown potent hypoglycemic activity, although with accompanying side effects, demonstrating its potential in diabetes research (Blank et al., 1979).
  • Role in Polyamine Synthesis :

    • The compound has been used in the enzymatic generation of an amino aldehyde, important in the synthesis of multifunctional polyamines for applications like drug and gene delivery (Cassimjee et al., 2012).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The signal word for this compound is "Danger" .

properties

IUPAC Name

2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-4,9,16H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJBAQRUUJIMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol

CAS RN

1019110-79-2
Record name 3-amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Reactant of Route 2
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Reactant of Route 3
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Reactant of Route 6
3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.